2-(Tert-butylamino)isonicotinonitrile 2-(Tert-butylamino)isonicotinonitrile
Brand Name: Vulcanchem
CAS No.: 127680-80-2
VCID: VC21283292
InChI: InChI=1S/C10H13N3/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3,(H,12,13)
SMILES: CC(C)(C)NC1=NC=CC(=C1)C#N
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol

2-(Tert-butylamino)isonicotinonitrile

CAS No.: 127680-80-2

Cat. No.: VC21283292

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Tert-butylamino)isonicotinonitrile - 127680-80-2

Specification

CAS No. 127680-80-2
Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
IUPAC Name 2-(tert-butylamino)pyridine-4-carbonitrile
Standard InChI InChI=1S/C10H13N3/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3,(H,12,13)
Standard InChI Key VYXMKEHFMRMLDO-UHFFFAOYSA-N
SMILES CC(C)(C)NC1=NC=CC(=C1)C#N
Canonical SMILES CC(C)(C)NC1=NC=CC(=C1)C#N

Introduction

Chemical Identity and Structure

2-(Tert-butylamino)isonicotinonitrile is characterized by the molecular formula C₁₀H₁₃N₃ and has a molecular weight of 175.2303 g/mol . The compound features a pyridine ring with a cyano group at the 4-position (para position) and a tert-butylamino group at the 2-position (ortho position). The SMILES notation for this compound is N#Cc1ccnc(c1)NC(C)(C)C, providing a linear textual representation of its structure . The compound is registered in chemical databases with CAS Number 127680-80-2 and MDL Number MFCD09948994 .

Structural Features

The structure of 2-(Tert-butylamino)isonicotinonitrile consists of three key components:

  • A pyridine ring (isonicotinic core) which serves as the main scaffold

  • A nitrile (cyano, -CN) group at the 4-position of the pyridine ring

  • A tert-butylamino group (-NH-C(CH₃)₃) at the 2-position of the pyridine ring

These structural features contribute to the compound's chemical reactivity, solubility properties, and potential applications in organic synthesis.

Physical and Chemical Properties

Solubility Profile

The solubility characteristics of 2-(Tert-butylamino)isonicotinonitrile would be influenced by its mixed functional groups. The presence of the nitrile group and nitrogen atoms in the pyridine ring provides sites for hydrogen bonding, enhancing solubility in polar organic solvents. Conversely, the tert-butyl group contributes hydrophobic character, potentially increasing solubility in less polar organic solvents.

Synthesis and Preparation

The synthesis of 2-(Tert-butylamino)isonicotinonitrile likely involves reaction pathways utilizing isonicotinonitrile as a key starting material or intermediate. Based on similar compounds described in the search results, several potential synthetic routes can be proposed.

Related Synthetic Procedures

R GroupYield (%)Boiling Point
CH₃(CH₂)₂CH₂-6040-42° (11 mm)
C₆H₅CH₂-4592-93° (11 mm)
CH₃(CH₂)₁₀CH₂-41115-118° (0.1 mm)
cyclo-C₆H₁₁-4867-72° (13 mm)
C₆H₅-5750-52° (11 mm)
CH₃-2459-60° (760 mm)
CH₃CH₂-4778-79° (760 mm)

This table, adapted from the organic synthesis procedures, shows yield percentages for various R-N=C compounds, providing context for reactions involving similar nitrile-containing compounds .

Applications and Research Relevance

2-(Tert-butylamino)isonicotinonitrile serves various functions in research chemistry and potentially in pharmaceutical development. Its applications can be understood in relation to similar compounds and the reactivity of its functional groups.

Role in Organic Synthesis

Compounds containing the isonicotinonitrile moiety have been utilized in various synthetic transformations, including benzylation reactions. For example, research has shown that isonicotinonitrile can participate in photocatalytic reactions to yield various substitution products . This suggests that 2-(Tert-butylamino)isonicotinonitrile could serve as a valuable intermediate in similar synthetic contexts.

Analytical Characterization

Analytical techniques are essential for confirming the identity and purity of 2-(Tert-butylamino)isonicotinonitrile in research and synthetic applications.

Spectroscopic Analysis

For compounds in the isonicotinonitrile family, nuclear magnetic resonance (NMR) spectroscopy serves as a primary analytical technique. Related compounds show characteristic patterns in ¹H NMR, with aromatic protons typically appearing in the range of δ 6.8-8.5 ppm, as observed in similar structures . The tert-butyl group would typically present as a strong singlet at approximately δ 1.4 ppm, representing the nine equivalent protons of the three methyl groups.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and flash column chromatography are commonly employed for the purification of pyridine derivatives similar to 2-(Tert-butylamino)isonicotinonitrile. For instance, the search results indicate that related compounds were purified using flash column chromatography on silica gel with hexanes/EtOAc mixtures as eluents .

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-(Tert-butylamino)isonicotinonitrile can provide insights into its chemical reactivity and potential applications in various research contexts.

Reactivity of Functional Groups

The nitrile group in 2-(Tert-butylamino)isonicotinonitrile represents an important functional handle that can be transformed into various other functional groups, including amides, amines, and carboxylic acids through hydrolysis or reduction. The tert-butylamino group contains a secondary amine that could participate in various reactions, including acylation, alkylation, or as a nucleophile in addition reactions.

Comparison with Related Compounds

Related compounds containing the isonicotinonitrile scaffold have been studied in various synthetic contexts. For example, N-(tert-butyl)-2-(pyridin-4-ylmethyl)benzamide (3a) was synthesized using N-(tert-butyl)-N-fluoro-2-methylbenzamide and isonicotinonitrile with a reported yield of 60% . Such examples provide context for understanding the reactivity patterns of pyridine-based nitrile compounds.

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